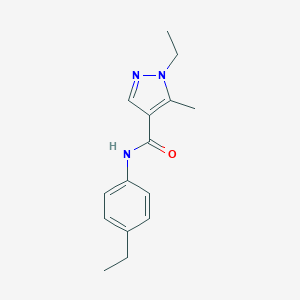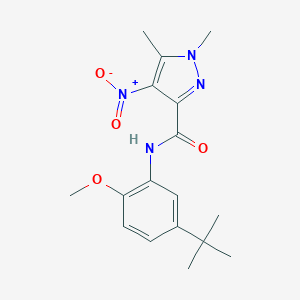![molecular formula C22H21NO4 B213667 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B213667.png)
4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide, also known as MPMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.
Aplicaciones Científicas De Investigación
4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide has shown potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In Alzheimer's disease and Parkinson's disease, 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide has been shown to have neuroprotective effects, potentially slowing the progression of these neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide involves its ability to bind to specific proteins and enzymes, leading to the inhibition of their activity. For example, in cancer cells, 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide has been found to inhibit the activity of the protein AKT, which is involved in cell growth and survival. In Alzheimer's disease and Parkinson's disease, 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide has been shown to inhibit the activity of enzymes involved in the formation of amyloid plaques and neurofibrillary tangles, which are characteristic of these diseases.
Biochemical and Physiological Effects:
4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide has been found to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells, neuroprotective effects in neurodegenerative diseases, and the inhibition of enzymes involved in the formation of amyloid plaques and neurofibrillary tangles. Additionally, 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide has been found to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide in lab experiments is its specificity for certain proteins and enzymes, allowing for targeted inhibition of these molecules. However, one limitation is that 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide may have off-target effects, leading to unintended consequences. Additionally, the synthesis of 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide can be challenging and time-consuming, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research involving 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide. One area of interest is the development of more efficient synthesis methods for 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide, allowing for larger-scale production. Additionally, further studies are needed to fully understand the mechanism of action of 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide and its potential applications in various diseases. Finally, the development of more specific and potent derivatives of 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide may lead to improved therapeutic agents for cancer and neurodegenerative diseases.
Métodos De Síntesis
4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide can be synthesized through a multistep process involving the reaction of 3-methoxyphenol with 4-bromobenzyl chloride, followed by the reaction of the resulting compound with 3-methoxyaniline and benzoyl chloride. The final product is obtained through recrystallization.
Propiedades
Nombre del producto |
4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide |
|---|---|
Fórmula molecular |
C22H21NO4 |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide |
InChI |
InChI=1S/C22H21NO4/c1-25-19-6-3-5-18(13-19)23-22(24)17-11-9-16(10-12-17)15-27-21-8-4-7-20(14-21)26-2/h3-14H,15H2,1-2H3,(H,23,24) |
Clave InChI |
IKIKGXVJASXNRM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC |
SMILES canónico |
COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)



![2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B213599.png)
![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)

![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)



![N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213607.png)